molecular formula C18H21N3O5S B4522819 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4522819
M. Wt: 391.4 g/mol
InChI Key: RJDATVXXSQPPCL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a pyridazinone core, a scaffold recognized in medicinal chemistry for its potential as a key pharmacophore. The molecular structure integrates a methoxyphenyl group and a methylacetamide linked via a sulfone-containing tetrahydrothiophene ring, suggesting potential for high-affinity interaction with specific biological targets. Compounds with pyridazinone structures have been investigated as inhibitors of protein-protein interactions . The specific mechanism of action, biological activity, and primary research applications for this compound are areas of active investigation and should be verified by the researcher. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20(13-9-10-27(24,25)12-13)18(23)11-21-17(22)8-7-15(19-21)14-5-3-4-6-16(14)26-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDATVXXSQPPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrothiophene ring and a pyridazine derivative, suggest diverse biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Tetrahydrothiophene Ring : This five-membered ring containing sulfur and oxygen contributes to the compound's reactivity.
  • Pyridazine Derivative : The presence of the pyridazine moiety is significant for its potential biological interactions.
  • Acetamide Group : This functional group can undergo hydrolysis, influencing the compound's pharmacological properties.

Table 1: Structural Features and Biological Activity

ComponentStructural FeaturePotential Biological Activity
TetrahydrothiopheneFive-membered ring with S and OReactivity in biological systems
PyridazineSix-membered ring with nitrogenAnticancer and antimicrobial properties
AcetamideFunctional groupHydrolysis leading to active metabolites

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial growth.
  • Receptor Binding : The unique combination of functional groups may enhance binding affinity to certain receptors, modulating cellular responses.
  • Redox Activity : The 1,1-dioxide group can facilitate redox reactions, potentially generating reactive intermediates that exert biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyridazine derivatives can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Antimicrobial Effects

The compound's structural elements suggest potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit activity against various bacterial strains. The presence of the pyridazine moiety may further enhance this activity through mechanisms involving cell wall synthesis inhibition.

Case Studies

Several studies have investigated compounds related to this compound:

  • Study on HDAC Inhibition : A related compound demonstrated potent inhibition of HDACs in vitro, resulting in antiproliferative effects on cancer cell lines such as HepG2 and A2780. The IC50 values were notably low, indicating high efficacy .
  • Antimicrobial Activity Assessment : Compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
HDAC InhibitionHepG2 (liver cancer)0.021
AntimicrobialE. coli0.034

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities Key Differentiators
Target Compound 2-methoxyphenyl (pyridazinone); sulfonated tetrahydrothiophene (acetamide) ~409.4* Hypothesized anti-inflammatory, enzyme inhibition Ortho-methoxy group enhances steric hindrance; sulfone improves solubility .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide Furan-2-yl (pyridazinone) 337.35 Antifungal potential Furan’s oxygen heteroatom alters electronic properties; lacks N-methylation, reducing steric bulk.
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-chlorophenyl (pyridazinone); chloro-methoxyphenyl (acetamide) ~449.97 Not specified (likely antitumor) Dual chloro-substituents increase lipophilicity; para-substitution vs. ortho in target compound.
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophen-2-yl (pyridazinone); acetylamino phenyl (acetamide) 368.4 Antimicrobial potential Thiophene’s sulfur atom modulates electronic effects; acetylamino group enhances hydrogen bonding.
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide 3,4-dimethoxyphenyl (pyridazinone); thiazole (acetamide) 372.4 Not specified (likely kinase inhibition) Dimethoxy groups increase electron density; thiazole introduces aromatic nitrogen for target interactions.

*Estimated based on molecular formula C₁₈H₂₀N₃O₅S.

Key Insights:

Substituent Effects on Bioactivity :

  • 2-Methoxyphenyl (Target) : The ortho-methoxy group may hinder interactions with flat binding pockets compared to para-substituted analogs (e.g., ) but could enhance selectivity for sterically tolerant targets .
  • Sulfone vs. Thioether : The sulfonated tetrahydrothiophene in the target compound improves aqueous solubility and oxidative stability compared to thioether-containing analogs (e.g., ’s methylsulfanyl group) .

Electronic and Steric Modifications :

  • Replacement of the 2-methoxyphenyl with naphthalenyl () or furan/thiophene () alters π-π stacking and dipole interactions, impacting binding to enzymes like phosphodiesterases or kinases .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions, starting with functionalization of the tetrahydrothiophene sulfone core and subsequent coupling with the pyridazinone-acetamide moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC under inert conditions to link the sulfone and pyridazinone fragments .
  • Pyridazinone ring construction : Cyclization of hydrazine derivatives with diketones, followed by oxidation to stabilize the 6-oxo group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Critical reagents : Sodium borohydride (reduction), hydrogen peroxide (oxidation), and deuterated solvents for NMR validation .

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical techniques :

  • NMR spectroscopy : 1H/13C NMR to verify amide linkages, aromatic protons, and sulfone group geometry (e.g., δ 3.2–3.5 ppm for tetrahydrothiophene protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 423.12 for [M+H]+) .
  • X-ray crystallography : For unambiguous structural determination; use SHELX software for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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